
二甘醇单乙烯醚
描述
Diethylene glycol monovinyl ether, also known as Diethylene glycol monovinyl ether, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound Diethylene glycol monovinyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethylene glycol monovinyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylene glycol monovinyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
相变材料
二甘醇单乙烯醚用于合成聚(单/二甘醇正十四烷基醚乙烯醚)(PC14EnVEs),这些材料用作相变材料(PCMs) . 这些材料在相变过程中吸收和释放热量,有助于有效利用废热、太阳能和建筑应用 .
定制聚合物
该化合物用于合成定制聚合物 . 乙烯醚的可调化学性质允许设计和生产具有明确结构和可控性能的聚合物 .
溶解度研究
二甘醇单乙烯醚用于各种化合物的溶解度研究 . 它已被用于研究碳硫酰胺、格列本脲、伊布替尼、靛红、异烟肼类似物、甲硝唑、扑热息痛、哒嗪酮衍生物、利血平、利培酮、双氯芬酸钠、他达拉非、反式白藜芦醇和香草醛等化合物的溶解度 .
制药应用
在制药行业,该化合物用于药物制剂 . 它用作各种制药产品的溶剂和赋形剂 .
分离技术
二甘醇单乙烯醚用于分离技术 . 它用于在Newcrom R1 HPLC色谱柱上分离二甘醇单乙烯醚 .
热能储存
作用机制
Target of Action
Diethylene glycol monovinyl ether (DEGVE) is primarily used as a solvent in various industries, including cosmetics, food, nanoformulations, and pharmaceuticals
Mode of Action
DEGVE acts as a penetration enhancer, surfactant, and solubilizer . As a penetration enhancer, it increases the permeability of substances across biological barriers, such as the skin or intestinal wall. As a surfactant, it reduces surface tension, improving the mixing of substances. As a solubilizer, it increases the solubility of poorly water-soluble substances, enhancing their bioavailability .
Pharmacokinetics
Its use as a solvent and penetration enhancer suggests that it may enhance the absorption and distribution of other substances within the body .
Result of Action
The primary result of DEGVE’s action is the enhanced solubility, absorption, and distribution of other substances. This can lead to increased bioavailability and efficacy of these substances in their respective applications .
安全和危害
未来方向
生化分析
Biochemical Properties
Diethylene glycol monovinyl ether plays a significant role in biochemical reactions, primarily as a solvent and a reactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hepatic alcohol/aldehyde dehydrogenases, which catalyze the oxidation of the hydroxyl group to the corresponding acid . These interactions are crucial for its metabolic processing and subsequent biochemical effects.
Cellular Effects
Diethylene glycol monovinyl ether influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce cytotoxic effects in certain cell types, such as HEK293 human embryonic kidney cells, by increasing intracellular levels of reactive oxygen species (ROS) and altering mitochondrial membrane potential . These changes can lead to nuclear fragmentation and apoptosis, highlighting its potential impact on cellular health.
Molecular Mechanism
At the molecular level, diethylene glycol monovinyl ether exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with hepatic alcohol/aldehyde dehydrogenases results in the oxidation of the hydroxyl group . Additionally, it can influence gene expression by altering transcriptional activity, thereby affecting various cellular pathways.
Temporal Effects in Laboratory Settings
The effects of diethylene glycol monovinyl ether can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to diethylene glycol monovinyl ether in in vitro and in vivo studies has revealed varying degrees of cytotoxicity, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of diethylene glycol monovinyl ether vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, in Swiss albino mice, a single acute dose of 1000 mg/kg showed no significant changes in behavior or histology, but doses of 3000 mg/kg and above resulted in total mortality within 14 days . These findings underscore the importance of dosage considerations in its application.
Metabolic Pathways
Diethylene glycol monovinyl ether is involved in several metabolic pathways. The primary pathway involves the oxidation of the hydroxyl group to the corresponding acid by hepatic alcohol/aldehyde dehydrogenases . This process is crucial for its biotransformation and subsequent excretion. Additionally, it may undergo further metabolism to carbon dioxide, which is then excreted by the kidneys.
Transport and Distribution
Within cells and tissues, diethylene glycol monovinyl ether is transported and distributed through various mechanisms. It is soluble in water, which facilitates its movement across cellular membranes . It may interact with specific transporters or binding proteins that aid in its localization and accumulation within specific tissues or cellular compartments.
Subcellular Localization
The subcellular localization of diethylene glycol monovinyl ether is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise biochemical and cellular effects.
属性
IUPAC Name |
2-(2-ethenoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULAHPYSGCVQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29717-48-4 | |
| Record name | Ethanol, 2-[2-(ethenyloxy)ethoxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29717-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9075456 | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-37-3 | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-[2-(ethenyloxy)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2K8P5XCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Diethylene Glycol Monovinyl Ether useful in polymer synthesis?
A1: Diethylene Glycol Monovinyl Ether (DEGVE) is a versatile monomer capable of undergoing polyaddition reactions, leading to the formation of polyacetals. [, ] Its structure, containing both a vinyl ether group and a hydroxyl group, allows it to self-polymerize or copolymerize with other monomers, resulting in polymers with tunable properties. [] This makes DEGVE particularly useful for synthesizing biocompatible and biodegradable materials. []
Q2: How does the incorporation of Diethylene Glycol Monovinyl Ether affect the properties of polyacetals?
A2: Incorporating DEGVE into polyacetals introduces hydrophilic segments into the polymer backbone. [] This can significantly impact the polymer's properties, such as its glass transition temperature (Tg), hydrophilicity, and even thermoresponsiveness. For example, polyurethanes synthesized with DEGVE-based polyols exhibited Tg values ranging from -44 to 19 °C depending on the overall polymer structure. [] Additionally, polyurethanes with a higher DEGVE content displayed thermoresponsive behavior and a distinct volume phase transition temperature (VPTT). []
Q3: Are there any applications of Diethylene Glycol Monovinyl Ether in contact lens materials?
A3: Yes, DEGVE is being explored as a component in contact lens monomer compositions. [] Its inclusion, alongside other specific monomers, aims to enhance the surface hydrophilicity of the resulting contact lens material. [] This is crucial for improving the comfort and biocompatibility of contact lenses during wear.
Q4: How does the molecular structure of Diethylene Glycol Monovinyl Ether relate to its potential for biodegradation?
A4: Polyacetals synthesized from DEGVE are susceptible to acid-catalyzed degradation. [] This degradation process breaks down the polymer into its original diol components. [, ] This characteristic makes DEGVE-based polymers particularly attractive for applications requiring controlled degradation, such as in biomedical implants or drug delivery systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


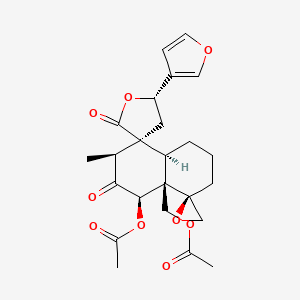
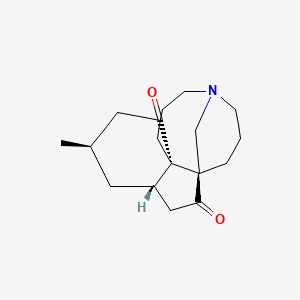
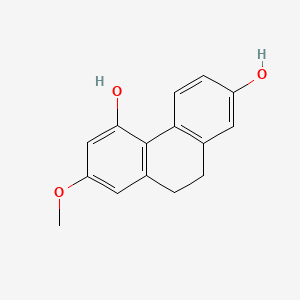
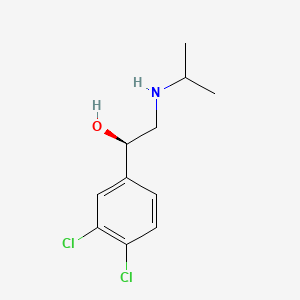
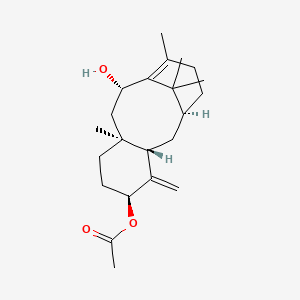
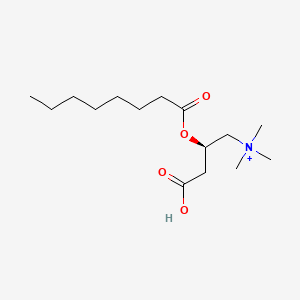
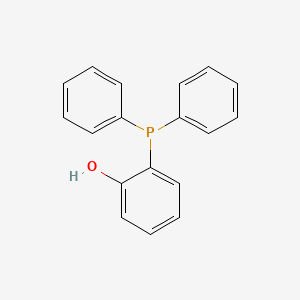
![1-[3-(3,4,5-Trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one](/img/structure/B1213604.png)

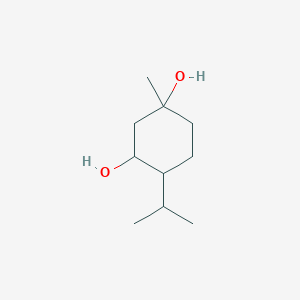

![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)
